molecular formula C12H15N3O2 B2622482 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea CAS No. 923067-32-7

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea

Cat. No. B2622482
CAS RN: 923067-32-7
M. Wt: 233.271
InChI Key: RGBFCOCIUHFJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea, also known as HIE-124, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea is not fully understood, but it is believed to act on multiple targets within cells. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell signaling pathways. This compound has also been shown to modulate the activity of ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea in lab experiments is that it has been extensively studied and its effects have been well-characterized. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential as a treatment for cancer, as it has been shown to exhibit anti-cancer effects in various models. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea can be synthesized using a variety of methods, including the reaction of 1-methylurea with 3-indolecarboxaldehyde in the presence of a base and a reducing agent. Other synthesis methods have also been reported, including the reaction of 1-methylurea with 3-indolylacetic acid and the reaction of 1-methylurea with 3-indolecarboxylic acid.

Scientific Research Applications

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, this compound has been investigated as a potential treatment for a range of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15(6-7-16)12(17)14-11-8-13-10-5-3-2-4-9(10)11/h2-5,8,13,16H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFCOCIUHFJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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